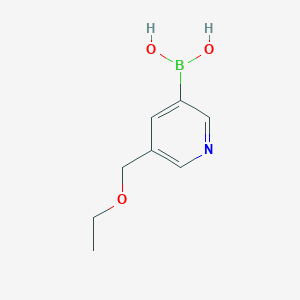

5-(Ethoxymethyl)pyridine-3-boronic acid

Description

Significance of Pyridinylboronic Acids as Synthetic Intermediates in Organic Chemistry

Pyridinylboronic acids are a class of organoboron reagents that serve as vital intermediates in organic synthesis. The pyridine (B92270) ring is a fundamental scaffold found in a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netgoogle.comnih.gov The presence of a boronic acid group on this ring system allows for its participation in powerful bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. arkat-usa.org This palladium-catalyzed reaction facilitates the coupling of the pyridinyl group with various organic halides and triflates, providing a modular and highly efficient method for constructing complex biaryl and heteroaryl structures. arkat-usa.orgnih.gov

The utility of pyridinylboronic acids is enhanced by their general stability and tolerance of a wide range of functional groups, allowing for their use in the later stages of a synthetic sequence. arkat-usa.org The development of methods to synthesize variously substituted pyridines is a significant area of research, as the substitution pattern on the pyridine ring is often critical for biological activity. nih.govnih.gov

Overview of Boron-Containing Compounds in Advanced Synthetic Methodologies

Boron-containing compounds have become mainstays in modern synthetic chemistry over the last several decades. mdpi.com Their utility extends far beyond their role as coupling partners. The unique electronic nature of boron, with its empty p-orbital, makes many organoboron compounds effective Lewis acids, capable of catalyzing a range of organic transformations. mdpi.com

The family of organoboron compounds includes boranes, borinic acids, boronic esters, and boronic acids, each with distinct reactivity and applications. mdpi.com Boronic acids, in particular, are widely used due to their stability to air and moisture, and their generally low toxicity. mdpi.com Beyond cross-coupling, boronic acids and their derivatives are employed in the development of chemical sensors for carbohydrates, enzyme inhibitors, and advanced polymers for biomedical applications like drug delivery and cancer therapy. nih.govmdpi.comresearchgate.netnih.gov This versatility has cemented organoboron compounds as a cornerstone of advanced synthetic methodologies. mdpi.com

Historical Context and Evolution of Pyridine-Based Boronic Acid Research

The journey of pyridine-based boronic acids in synthesis is part of the larger story of organoboron chemistry. While the first pyridine base was isolated in the mid-19th century, the methods to functionalize it with a boronic acid group are much more recent. core.ac.uk The development of synthetic routes to pyridinylboronic acids has been a key focus, as early methods were often limited in scope and efficiency.

Research has led to the establishment of several robust strategies for their synthesis. arkat-usa.org These methods provide chemists with the flexibility to prepare a wide array of functionalized pyridinylboronic acids, accommodating different substitution patterns and functional groups, which is crucial for applications in drug discovery and materials science. arkat-usa.org

Table 1: Modern Synthetic Methods for Pyridinylboronic Acids and Esters

| Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Halogen-Metal Exchange & Borylation | An organolithium or Grignard reagent is used to swap a halogen (typically Br or I) on the pyridine ring for a metal, which is then quenched with a trialkyl borate (B1201080). | n-BuLi, i-PrMgCl, B(OiPr)₃ | arkat-usa.org |

| Directed ortho-Metalation (DoM) | A directing group on the pyridine ring guides metalation to an adjacent position, followed by borylation. | LDA, s-BuLi, B(OiPr)₃ | arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | A halopyridine is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst. | B₂pin₂, Pd(dppf)Cl₂, KOAc | arkat-usa.orgmdpi.com |

| Iridium/Rhodium-Catalyzed C-H Borylation | A transition metal catalyst activates a C-H bond on the pyridine ring directly, allowing for borylation without a pre-installed functional group. | [Ir(COD)Cl]₂, dtbpy, B₂pin₂ | arkat-usa.org |

| [4+2] Cycloaddition | A Diels-Alder-like reaction between a diene and an alkynylboronate constructs the functionalized pyridine ring directly. | Alkynylboronates, 1,2,4-triazines | arkat-usa.org |

Research Scope and Focus on 5-(Ethoxymethyl)pyridine-3-boronic Acid within Academic Domains

The academic and industrial research focus on this compound lies in its application as a bespoke building block. Its molecular architecture is designed for specific synthetic purposes, primarily the introduction of the 5-(ethoxymethyl)pyridin-3-yl moiety into target molecules. The ethoxymethyl group provides specific steric and electronic properties that can influence the pharmacological profile of a final compound, while the boronic acid at the 3-position dictates its reactivity in cross-coupling reactions.

While large-scale studies dedicated solely to this compound are not prevalent, its value is realized in its use within broader synthetic campaigns. In medicinal chemistry, for example, the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active agents often involves the systematic exploration of different substitutions on a core scaffold. researchgate.net Reagents like this compound are ideal for this purpose, allowing researchers to efficiently generate analogues for structure-activity relationship (SAR) studies. For instance, in the development of new therapeutics, a researcher might use this compound to couple the 5-(ethoxymethyl)pyridine fragment to a different heterocyclic core to assess the impact on target binding and selectivity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BNO₃ |

| Molecular Weight | 181.00 g/mol |

| IUPAC Name | (5-(Ethoxymethyl)pyridin-3-yl)boronic acid |

| SMILES | CCOCC1=CN=CC(=C1)B(O)O |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Complexity | 161 |

Data sourced from public chemical databases.

Properties

IUPAC Name |

[5-(ethoxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-13-6-7-3-8(9(11)12)5-10-4-7/h3-5,11-12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQZTTXRRXCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)COCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxymethyl Pyridine 3 Boronic Acid and Analogs

Strategies for the Preparation of Pyridinylboronic Acids

The preparation of pyridinylboronic acids can be broadly categorized into several key approaches, including metal-halogen exchange, directed ortho-metallation (DoM), and various transition-metal-catalyzed C-H borylation reactions. nih.govarkat-usa.org This section will elaborate on the two most fundamental and widely employed methods: metal-halogen exchange and DoM.

Metal-Halogen Exchange and Subsequent Borylation

The metal-halogen exchange followed by borylation stands as one of the most fundamental and reliable methods for synthesizing pyridinylboronic acids. nih.gov This strategy typically involves the reaction of a halopyridine with an organometallic reagent, such as an organolithium or Grignard reagent, to form a pyridyl-metal intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080), to afford the desired boronic acid or its corresponding ester.

The choice of the starting halopyridine is crucial for the success of this method. Generally, bromopyridines and iodopyridines are preferred substrates as they readily undergo metal-halogen exchange. nih.gov For the synthesis of 5-(ethoxymethyl)pyridine-3-boronic acid, a logical precursor is 3-bromo-5-(ethoxymethyl)pyridine . This compound serves as a suitable starting material for generating the required organometallic intermediate at the 3-position of the pyridine (B92270) ring.

The general scheme for this transformation is as follows:

Scheme 1: General Metal-Halogen Exchange and Borylation of a Halopyridine

X-Py-R + R'-M → M-Py-R + R'-X

M-Py-R + B(OR'')₃ → (R''O)₂B-Py-R

(R''O)₂B-Py-R + H₂O → (HO)₂B-Py-R

Where X = Br, I; M = Li, MgX; R = substituent (e.g., ethoxymethyl); R' = alkyl; R'' = alkyl

The selection of the organometallic reagent and the reaction conditions are critical for achieving high yields and minimizing side reactions. Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), are commonly used for the lithium-halogen exchange. orgsyn.org

A significant challenge in the lithiation of halopyridines is the potential for the organolithium reagent to add to the pyridine ring as a nucleophile rather than acting as a base for the exchange. To circumvent this, reactions are typically carried out at very low temperatures, often -78°C or below. orgsyn.org An "in-situ quench" protocol has been developed to further minimize side reactions. In this procedure, the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This ensures that the highly reactive lithiated pyridine intermediate is trapped by the borate ester as soon as it is formed. orgsyn.orgacs.org

The synthesis of 3-pyridylboronic acid from 3-bromopyridine (B30812) provides a well-documented example of this methodology. In a reported procedure, n-butyllithium is added to a solution of 3-bromopyridine and triisopropyl borate in a mixture of THF and toluene (B28343) at -40°C. orgsyn.org This approach is scalable and affords the product in good yield. The resulting boronic acid is often isolated as its more stable trimeric anhydride, a boroxin, which can be converted to the corresponding pinacol (B44631) ester for easier handling and purification. orgsyn.orgacs.org

Below is a data table summarizing typical conditions for the synthesis of pyridinylboronic acids via metal-halogen exchange.

| Precursor | Organometallic Reagent | Boron Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | THF/Toluene | -40 | 85-91 | acs.org, orgsyn.org |

| 2,5-Dibromopyridine | n-BuLi | Triisopropyl borate | THF | -78 | 78 (ester) | rsc.org |

| 3-Bromo-4-chloropyridine | n-BuLi | Triisopropyl borate | Ether | -78 | Low | chemicalbook.com |

Directed ortho-Metallation (DoM) Approaches

Directed ortho-metallation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a "directing metalation group" (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group, coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

A variety of functional groups can act as DMGs on a pyridine ring, including amides, carbamates, and ethers. organic-chemistry.orgharvard.edu For a substrate like 5-(ethoxymethyl)pyridine, the ether oxygen could potentially direct metallation to the C4 or C6 position. However, the nitrogen atom of the pyridine ring itself is a powerful directing group, often leading to metallation at the C2 or C6 positions. The interplay between multiple directing groups and the inherent reactivity of the pyridine ring determines the ultimate site of metallation.

In cases where a strong DMG is present, such as an amide or a carbamoyl (B1232498) group, metallation can be highly regioselective. arkat-usa.orgresearchgate.net For instance, pyridyl carboxamides can be selectively metalated at the position ortho to the amide group. arkat-usa.org

Once the regioselective lithiation is achieved, the resulting aryllithium intermediate is trapped with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate . The subsequent workup with an aqueous acid yields the desired pyridinylboronic acid. harvard.edu

A one-pot procedure combining DoM, borylation, and a subsequent Suzuki-Miyaura cross-coupling reaction has been developed, which avoids the often-difficult isolation of the pyridyl boronic acids, known for their potential instability. arkat-usa.orgresearchgate.net In this approach, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used for the deprotonation, followed by the addition of the borate ester and then the palladium catalyst and coupling partner. arkat-usa.org

The following table illustrates the use of DoM for the synthesis of substituted pyridinylboronic acids.

| Substrate | Directing Group | Base | Boron Source | Position of Borylation | Reference |

| 2-Chloropyridine | Chloro | LDA | Triisopropyl borate | 3 | harvard.edu |

| 4-Chloropyridine | Chloro | LDA | Triisopropyl borate | 3 | harvard.edu |

| Pyridine-3-carboxamide | Amide | s-BuLi/TMEDA | Triisopropyl borate | 4 | arkat-usa.org |

| 2-Bromopyridine | Bromo | LDA/TMP | Triisopropyl borate | 3 | harvard.edu |

Palladium-Catalyzed Cross-Coupling Reactions for C-B Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the formation of carbon-boron (C-B) bonds. The most widely employed method is the Miyaura borylation, which couples a halide or triflate with a diboron (B99234) reagent.

The Miyaura borylation reaction is a robust and widely utilized method for synthesizing aryl and heteroaryl boronic esters. organic-chemistry.org For pyridine systems, this typically involves the reaction of a halopyridine (e.g., chloro-, bromo-, or iodopyridine) or a pyridyl triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. organic-chemistry.org The resulting pinacol boronate esters are stable, can be purified using standard techniques like column chromatography, and are readily used in subsequent reactions such as the Suzuki-Miyaura cross-coupling. organic-chemistry.orgresearchgate.net

A general representation for the synthesis of a pyridyl boronate ester via this method is as follows: Halopyridine + B₂pin₂ --(Pd catalyst, Base)--> Pyridyl-B(pin) + Halide Salt

This method tolerates a wide array of functional groups on the pyridine ring. organic-chemistry.orgnih.gov For the specific synthesis of precursors to this compound, a suitable starting material would be a 3-halo-5-(ethoxymethyl)pyridine. The reaction proceeds by coupling the halopyridine with B₂pin₂ in the presence of a palladium catalyst and a base. organic-chemistry.org The resulting boronic ester can then be hydrolyzed to the desired boronic acid. Other diboron reagents, such as tetrakis(dimethylamino)diboron, have also been developed as more atom-economical alternatives to B₂pin₂ for the borylation of aryl and heteroaryl halides. nih.gov

The efficiency and success of the palladium-catalyzed borylation of halopyridines are highly dependent on the chosen catalyst and ligand system. The selection of the base is also crucial, as it plays a key role in the transmetalation step of the catalytic cycle while minimizing competitive side reactions. organic-chemistry.org

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. researchgate.netnih.gov These are typically combined with phosphine (B1218219) ligands that stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

For the borylation of (hetero)aryl chlorides and bromides, several effective ligand systems have been identified:

| Catalyst/Ligand System | Substrate Scope | Key Features |

| PdCl₂(dppf) | Aryl/heteroaryl halides and triflates | One of the earliest and most reliable catalysts for Miyaura borylation. organic-chemistry.org |

| Pd(OAc)₂ / SPhos | Aryl chlorides and bromides | Highly effective for electron-rich and electron-neutral aryl chlorides. researchgate.net |

| Pd₂(dba)₃ / XPhos | (Hetero)aromatic halides and triflates | Shows broad applicability and can be effective at low catalyst loadings. nih.gov |

| Pd(OAc)₂ / PCy₃ | Aryl chlorides | Effective for borylation at room temperature. researchgate.net |

As shown in the table, ligands like SPhos and XPhos, which are bulky, electron-rich biaryl monophosphine ligands, have proven to be particularly effective in promoting the borylation of challenging substrates like heteroaryl chlorides. researchgate.netnih.gov The choice of base is also critical; potassium acetate (B1210297) (KOAc) and potassium phosphate (B84403) (K₃PO₄) are frequently used. organic-chemistry.orgresearchgate.net Recent advancements have also explored the use of deep-eutectic solvents (DESs) as environmentally friendly reaction media for Miyaura borylation reactions. nih.gov

Iridium- and Rhodium-Catalyzed C-H/C-F Borylation

Direct C-H bond borylation has emerged as a more atom- and step-economical alternative to cross-coupling methods, as it avoids the pre-functionalization of the pyridine ring with a halide. rsc.org Iridium and rhodium complexes are the most effective catalysts for this transformation.

Iridium-Catalyzed Borylation: The mechanism of iridium-catalyzed C-H borylation has been extensively studied. The active catalyst is typically an iridium(III) tris(boryl) complex. illinois.edu The catalytic cycle is generally accepted to proceed through an Ir(III)/Ir(V) pathway. The key steps involve:

Coordination of the pyridine substrate to the Ir(III) center.

Oxidative addition of a C-H bond to the iridium, forming an Ir(V) hydride intermediate.

Reductive elimination of the borylated pyridine product, regenerating the Ir(III) catalyst. illinois.edu

A significant challenge in the borylation of pyridines is the potential for the Lewis basic nitrogen atom to coordinate to the iridium center. rsc.orgnih.govrsc.org This coordination can inhibit or poison the catalyst, leading to low reactivity. nih.govrsc.org

Rhodium-Catalyzed Borylation: Rhodium complexes can also catalyze C-H borylation. The mechanism is believed to be similar to that of iridium, involving oxidative addition of the C-H bond to the rhodium center. In many cases, rhodium-catalyzed reactions utilize directing groups on the substrate to achieve high regioselectivity. acs.orgnih.gov For instance, a pyridine directing group has been used to achieve C6-selective borylation of 2-pyridones. acs.orgnih.gov

The application of iridium- and rhodium-catalyzed borylation to pyridine substrates is often complicated by issues of reactivity and regioselectivity.

Scope:

Iridium Catalysis: Iridium-catalyzed borylation is highly effective for a range of substituted pyridines. digitellinc.comnih.gov The regioselectivity is primarily governed by steric effects, with borylation occurring at the least hindered C-H bond. digitellinc.comresearchgate.net For instance, 2-substituted pyridines are typically borylated at the C5 position, while 3-substituted pyridines are borylated at the C5 or C6 position. The reaction is compatible with numerous functional groups, including esters, halides, and trifluoromethyl groups. digitellinc.comnih.gov

Rhodium Catalysis: Rhodium-catalyzed borylation of pyridines often requires a directing group to control the site of borylation. This approach allows for selective functionalization at positions that might be disfavored based on steric or electronic factors alone. acs.orgnih.gov

Limitations:

Catalyst Inhibition: As mentioned, the lone pair on the pyridine nitrogen can coordinate to the metal catalyst, especially iridium, leading to catalyst deactivation. rsc.orgnih.govrsc.org This inhibitory effect can be mitigated by introducing sterically bulky substituents at the 2-position of the pyridine ring, which physically block the nitrogen from coordinating to the catalyst. rsc.orgrsc.org

Regioselectivity: While sterics provide a general guide for regioselectivity in iridium-catalyzed reactions, achieving precise control can be difficult, sometimes leading to mixtures of isomers. researchgate.net For unsubstituted pyridine, borylation tends to favor the meta-position (C3/C5). researchgate.net

Product Instability: Pyridyl boronate esters, particularly those with the boryl group at the 2- or 6-position (α-borylated pyridines), can be unstable and prone to protodeborylation (cleavage of the C-B bond by a proton source). nih.govrsc.orgnih.gov This instability makes their isolation and subsequent use challenging. nih.gov

C-F Borylation: While C-H borylation is well-established, C-F bond borylation is less common but has been reported as a potential synthetic route. arkat-usa.org

The table below summarizes the regioselectivity observed in the iridium-catalyzed C-H borylation of various pyridine substrates.

| Pyridine Substrate | Major Borylation Position(s) | Key Influence |

| Pyridine (unsubstituted) | C3 / C5 (meta-selective) | Electronic preference and product stability. researchgate.net |

| 2-Substituted Pyridines | C5 | Steric hindrance from the 2-substituent. thieme-connect.de |

| 3-Substituted Pyridines | C5 | Steric and electronic effects direct away from the substituent. nih.gov |

| 2,6-Disubstituted Pyridines | C4 | Steric blocking from both ortho positions. digitellinc.com |

Novel Cascade Reactions for Pyridine Ring Construction with Boronic Acid Moieties

An alternative and elegant approach to accessing functionalized pyridine boronic acids involves cascade reactions, where the pyridine ring itself is constructed in a process that simultaneously incorporates the boryl group. These methods offer high efficiency by combining multiple bond-forming events in a single operation.

One such strategy involves a copper-catalyzed cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This process proceeds through a C-N cross-coupling, followed by a 3-azatriene electrocyclization and subsequent aerobic oxidation to form a highly substituted pyridine. While this specific example does not directly install a boronic acid on the final pyridine ring, it highlights the potential of using boron-containing reagents in cascade sequences to build the heterocyclic core. nih.gov

More directly relevant are methods involving pyridine-boryl radicals. rsc.orgresearchgate.net For example, the reaction of 4-cyanopyridine (B195900) with bis(pinacolato)diboron can generate a pyridine-boryl radical in situ. This reactive intermediate can then participate in a cascade reaction with α,β-unsaturated ketones to synthesize 4-substituted pyridine derivatives through a radical addition/C-C coupling mechanism. researchgate.net Computational studies have explored the mechanistic pathways of these pyridine-boryl radical-mediated cascade reactions, which can lead to the formation of complex heterocyclic scaffolds like indolizines. rsc.org These radical-based methods represent a frontier in the synthesis of borylated pyridines, offering novel and transition-metal-free routes to these valuable compounds. organic-chemistry.org

Extraction and pH Adjustment

Liquid-liquid extraction is a fundamental step in the workup and isolation of pyridinylboronic acids synthesized via metal-halogen exchange. The process leverages the pH-dependent solubility of the compound.

Following the reaction quench, the mixture is typically acidified. orgsyn.org

The pH is then carefully adjusted to the isoelectric point of the boronic acid (around pH 7.6-7.7 for 3-pyridylboronic acid), causing the product to precipitate as a white solid. orgsyn.org

The aqueous layer is saturated with a salt like NaCl to decrease the product's solubility in water and then extracted multiple times with an organic solvent such as THF or ethyl acetate. orgsyn.org

A sorbitol extraction can also be employed, which selectively pulls the free boronic acid into the aqueous phase, leaving non-acidic impurities (like residual boronate ester) in the organic layer. reddit.com

Chromatographic Methods

While standard silica (B1680970) gel chromatography can be problematic, several modified chromatographic techniques are used. chemicalforums.comresearchgate.net

Solid-Phase Extraction (SPE) : A notable method involves using a solid-phase extraction cartridge functionalized with phenylboronic acid (PBA-SPE). storyblok.com This technique can selectively retain or elute pyridine compounds. In one application, methyl t-butyl ether (MTBE) was used as a washing solvent to retain pyridines on the column, while methanol (B129727) was used as an elution solvent to recover them. storyblok.com

Modified Silica Gel Chromatography : To counteract the issues of streaking on standard silica, the silica gel can be pre-treated or the eluent can be doped with additives. For compounds with basic groups, adding a small amount of a base like triethylamine (B128534) to the eluent is a common strategy. chemicalforums.com Conversely, for acidic compounds, an acid might be added. However, for amphiphilic pyridinylboronic acids, this can be complex. chemicalforums.com

Reversed-Phase Chromatography : C18 reversed-phase columns can be used, although success may be limited depending on the specific compound. reddit.com

Derivatization

Purification can be achieved by converting the boronic acid into a more easily purified derivative, which is then converted back to the free acid.

Diethanolamine (B148213) Adducts : Boronic acids react with diethanolamine to form stable, crystalline adducts. These can often be precipitated from a solvent like ether, separating them from soluble impurities. The pure boronic acid can then be regenerated from the adduct. reddit.com

Potassium Trifluoroborate Salts (KF₃B- salts) : Boronic acids can be converted to their corresponding potassium trifluoroborate salts. These salts are often highly crystalline, air-stable solids that are easy to handle and purify by recrystallization. reddit.com

Table 3: Summary of Purification Techniques for Pyridinylboronic Acids

| Technique | Description | Application Notes | Reference |

|---|---|---|---|

| Recrystallization | Purification of solids based on differential solubility. | Solvents: Acetonitrile/THF, hot water, ethanol, cyclohexane (B81311) (for esters). | orgsyn.orgreddit.comresearchgate.net |

| pH-Adjusted Extraction | Isolation based on pH-dependent solubility. | pH adjusted to the isoelectric point (~7.6) to precipitate the product before extraction. | orgsyn.org |

| PBA-SPE | Solid-phase extraction using a phenylboronic acid functionalized resin. | Can selectively remove or purify pyridine compounds from complex mixtures. | storyblok.com |

Reactivity and Mechanistic Investigations of 5 Ethoxymethyl Pyridine 3 Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in Pyridine (B92270) Systems

5-(Ethoxymethyl)pyridine-3-boronic acid belongs to the class of heteroaryl boronic acids, which are crucial building blocks in modern organic synthesis. The reactivity of this compound is governed by the interplay between the boronic acid functional group [-B(OH)₂] and the pyridine ring to which it is attached.

The boronic acid moiety is characterized by a boron atom that is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency confers Lewis acidic properties to the boron center, making it susceptible to nucleophilic attack. In the context of the pyridine ring, an inherently electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom, the boronic acid's properties are further modulated. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can influence the acidity and reactivity of the boronic acid group. For pyridine-3-boronic acid, the pKa value is typically in the range of 8-9 for the acid-base equilibrium involving the pyridine nitrogen. pipzine-chem.com

The primary and most significant reaction of pyridine boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various organic halides or triflates, providing a versatile method for synthesizing complex biaryl and heteroaryl structures. The stability of this compound under typical reaction conditions, combined with the mildness of the Suzuki-Miyaura coupling, makes it a valuable reagent in medicinal and materials chemistry. nih.govinnospk.com

Reaction Mechanisms in Transition Metal-Catalyzed Processes

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic utility of this compound. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgchemrxiv.org The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.com

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of an organohalide (R¹-X), oxidizing to a Pd(II) complex. This is often the rate-determining step. | [R¹-Pd(II)-X] |

| 2. Transmetalation | The organic group from the boronic acid (R²) is transferred to the palladium center. This requires activation of the boronic acid by a base to form a more nucleophilic boronate species. | [R¹-Pd(II)-R²] |

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. | Pd(0) |

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl or vinyl halide) to a coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst. libretexts.org This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new organopalladium(II) complex. wikipedia.orgwwjmrd.com The reactivity of the organohalide in this step generally follows the order I > OTf > Br >> Cl. wwjmrd.com The choice of ligands, often bulky and electron-rich phosphines, is critical as they stabilize the palladium center and influence the rate and efficiency of the oxidative addition. wikipedia.orgnih.gov These ligands increase the electron density on the palladium, facilitating its insertion into the C-X bond. wikipedia.org

Transmetalation is the key step where the 5-(ethoxymethyl)pyridyl group is transferred from the boron atom to the Pd(II) center. wikipedia.org This process is not spontaneous and requires the presence of a base. The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species [-B(OH)₃]⁻. organic-chemistry.org This activated boronate then reacts with the arylpalladium(II) halide complex formed during oxidative addition.

Two main pathways for transmetalation have been debated:

Reaction of the boronate with the arylpalladium(II) halide complex: The anionic boronate displaces the halide on the palladium center. nih.gov

Reaction of the neutral boronic acid with an arylpalladium(II) hydroxide complex: The halide ligand on palladium is first exchanged with a hydroxide or alkoxide from the base, and this intermediate then reacts with the neutral boronic acid. nih.gov

Current mechanistic studies suggest that under many common reaction conditions (e.g., aqueous bases), the pathway involving an arylpalladium(II) hydroxide complex reacting with the neutral boronic acid is kinetically favored. nih.gov This step results in a diarylpalladium(II) complex, positioning the two organic fragments for the final coupling step. princeton.edu

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the diarylpalladium(II) complex couple to form a new carbon-carbon single bond. utrgv.edu This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter a new cycle. wikipedia.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium complex. libretexts.org The process is often promoted by bulky ligands, which create steric strain that is relieved upon elimination of the product. wikipedia.orgutrgv.edu This step proceeds with retention of stereochemistry of the two coupling partners. wikipedia.org

Influence of the Ethoxymethyl Substituent on Reactivity and Selectivity

The ethoxymethyl group [-CH₂OCH₂CH₃] at the 5-position of the pyridine ring influences the electronic and steric properties of the molecule, thereby affecting its reactivity.

Electronic Effects: The ethoxymethyl substituent is generally considered to be weakly electron-withdrawing due to the inductive effect (-I) of the electronegative ether oxygen atom. libretexts.orglibretexts.org Unlike substituents directly attached to the ring (like -OH or -OCH₃), the intervening methylene (-CH₂) group prevents direct resonance donation (+M) of the oxygen's lone pairs into the pyridine π-system. libretexts.org This net electron-withdrawing character can subtly influence the reactivity of the boronic acid. For example, it can slightly increase the Lewis acidity of the boron center. In the context of the Suzuki-Miyaura reaction, the electronic nature of the substituents on the boronic acid can affect the rate of transmetalation, although this effect is often secondary to the choice of catalyst, ligands, and base.

| Substituent Group | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Ring |

| -NO₂ (Nitro) | Strong -I | Strong -M | Strongly Deactivating |

| -CN (Cyano) | Strong -I | Strong -M | Strongly Deactivating |

| -Br (Bromo) | Strong -I | Weak +M | Deactivating |

| -CH₃ (Methyl) | Weak +I | N/A | Activating |

| -OCH₃ (Methoxy) | Weak -I | Strong +M | Strongly Activating |

| -CH₂OCH₂CH₃ (Ethoxymethyl) | Weak -I | N/A | Weakly Deactivating |

Steric Effects: The ethoxymethyl group possesses more steric bulk than a simple methyl or hydrogen substituent. This steric hindrance can play a role in selectivity. For instance, it could disfavor reactions at the adjacent 4-position of the pyridine ring if other reactive sites were available. In supramolecular assembly, the size and conformation of the ethoxymethyl group can dictate the packing arrangements in the solid state, influencing crystal morphology.

Role of Boronic Acid in Hydrogen Bonding and Supramolecular Assembly

Pyridylboronic acids are highly effective building blocks in supramolecular chemistry and crystal engineering due to their capacity for forming robust and directional hydrogen bonds. researchgate.net this compound possesses two key functionalities for this purpose: the boronic acid group, which is an excellent hydrogen-bond donor, and the pyridine nitrogen, which is a hydrogen-bond acceptor. acs.org

The -B(OH)₂ group can participate in strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers with other boronic acid molecules. researchgate.net More significantly, the combination of the donor and acceptor sites allows for the creation of complex assemblies with other molecules (co-formers). rsc.org When co-crystallized with polycarboxylic acids, for instance, proton transfer from the more acidic carboxylic acid to the more basic pyridine nitrogen can occur. This leads to the formation of charge-assisted hydrogen bonds between the pyridinium cation (PyN⁺-H) and the carboxylate anion (⁻OOCR), as well as between the boronic acid and the carboxylate [-B(OH)₂···⁻OOCR]. rsc.orgconsensus.app These interactions, known as synthons, guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. rsc.org Computational and database studies have shown that even protonated pyridine-boronic acid dimers can form stable structures, where strong hydrogen bonding compensates for electrostatic repulsion. researchgate.netrsc.org

| Hydrogen Bond Synthon | Donor Group | Acceptor Group | Typical Resulting Structure |

| Boronic Acid Dimer | -B(OH)₂ | -B(OH)₂ | Dimeric pairs |

| Pyridine-Boronic Acid | -B(OH)₂ | Pyridine Nitrogen | Chains, Tapes |

| Charge-Assisted (with Carboxylic Acid) | Pyridinium (PyN⁺-H) | Carboxylate (-COO⁻) | 2D/3D Networks |

| Charge-Assisted (with Carboxylic Acid) | Boronic Acid [-B(OH)₂] | Carboxylate (-COO⁻) | 2D/3D Networks |

Computational and Theoretical Insights into this compound Reaction Pathways Fall Short of Detailed Mechanistic Data

Despite the growing importance of pyridine-based boronic acids in synthetic chemistry, a thorough computational and theoretical examination of the reaction pathways involving this compound remains conspicuously absent from the scientific literature. While density functional theory (DFT) and other computational methods are frequently employed to elucidate the mechanisms of similar compounds, particularly in Suzuki-Miyaura cross-coupling reactions, specific detailed research findings, including data on transition states, activation energies, and calculated molecular geometries for this particular compound, are not publicly available.

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. tandfonline.com For pyridine-boronic acids, theoretical studies have been instrumental in understanding their reactivity, the role of catalysts, and the influence of substituents on reaction outcomes. researchgate.netias.ac.in These studies often involve the calculation of thermodynamic and kinetic parameters to map out the entire reaction coordinate, identifying key intermediates and transition states.

In the context of Suzuki-Miyaura reactions, a common application for boronic acids, computational analyses have shed light on the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov For instance, DFT calculations can be used to model the interaction of the boronic acid with the palladium catalyst and to determine the energy barriers associated with each step.

However, a comprehensive search of available scientific databases reveals no specific studies that have applied these computational techniques to this compound. While general principles derived from studies of other pyridine-boronic acids can offer some predictive insights, the electronic and steric effects of the 5-(ethoxymethyl) substituent would introduce unique characteristics to its reaction pathways that can only be accurately described through dedicated computational analysis.

Without such studies, critical data points for this specific compound remain undetermined. These would include:

Calculated Transition State Geometries: The three-dimensional arrangement of atoms at the highest energy point along the reaction coordinate.

Activation Energies: The energy barrier that must be overcome for a reaction to proceed.

Calculated Bond Lengths and Angles: Precise measurements of the molecular structure of reactants, intermediates, transition states, and products.

Calculated Atomic Charges (e.g., Mulliken or NBO): Distribution of electron density within the molecule, which influences its reactivity.

The absence of this specific computational data precludes the construction of detailed data tables and an in-depth discussion of the mechanistic investigations for this compound as requested. While the broader field of computational chemistry of boronic acids is rich with information, the specific focus on this compound is, at present, a gap in the research landscape.

Applications of 5 Ethoxymethyl Pyridine 3 Boronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond-Forming Reactions

The principal application of 5-(Ethoxymethyl)pyridine-3-boronic acid is in the creation of carbon-carbon bonds through cross-coupling reactions. The boronic acid moiety serves as a nucleophilic partner, enabling the connection of the pyridine (B92270) ring to a wide array of organic electrophiles.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely used method for forming C-C bonds. nih.govmdpi.com This palladium-catalyzed reaction is valued for its operational simplicity and tolerance of various functional groups. mdpi.com this compound is an effective coupling partner in these reactions, facilitating the synthesis of diverse biaryl and heterobiaryl structures.

A primary use of this compound in Suzuki-Miyaura coupling is the synthesis of pyridyl-aryl and pyridyl-heteroaryl biaryls. These structural motifs are of significant interest due to their prevalence in biologically active molecules. The reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

| Aryl/Heteroaryl Halide | Product | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 4-Bromoanisole | 5-(Ethoxymethyl)-3-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water |

| 2-Chloropyrazine | 2-(5-(Ethoxymethyl)pyridin-3-yl)pyrazine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water |

| 3-Bromothiophene | 5-(Ethoxymethyl)-3-(thiophen-3-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMF |

The utility of this compound extends beyond the synthesis of simple biaryls to the construction of more elaborate heterocyclic scaffolds. It can be incorporated into multi-step synthetic sequences to generate complex molecular architectures that are often challenging to access through other methods. For instance, it can be employed in intramolecular Suzuki-Miyaura reactions to form fused ring systems or as a key component in the synthesis of macrocycles containing a pyridyl unit. The ethoxymethyl group can also serve as a handle for further chemical modifications, adding to the compound's versatility.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the specific catalyst system and reaction conditions employed. Various palladium catalysts, often in combination with phosphine (B1218219) ligands, have been shown to be effective. The choice of base and solvent also plays a crucial role in the reaction outcome.

Catalysts : Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The use of specialized phosphine ligands, such as SPhos or XPhos, can significantly improve reaction efficiency, particularly with challenging substrates. mit.edu

Bases : A range of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). acs.org

Solvents : The reaction is typically carried out in aprotic polar solvents such as dioxane, dimethylformamide (DMF), or toluene, often with the addition of water to facilitate the dissolution of the base.

The Chan-Lam cross-coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, offering an alternative to the more common palladium-catalyzed methods. organic-chemistry.orgnrochemistry.com This copper-catalyzed reaction allows for the coupling of boronic acids with amines and alcohols. wikipedia.org

This compound can be utilized in Chan-Lam coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This enables the direct introduction of amino and alkoxy groups onto the pyridine ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, which is often atmospheric oxygen. organic-chemistry.orgnrochemistry.com

| Coupling Partner | Product | Catalyst | Base/Additive | Solvent |

|---|---|---|---|---|

| Aniline | N-(5-(Ethoxymethyl)pyridin-3-yl)aniline | Cu(OAc)₂ | Pyridine | Dichloromethane |

| Phenol | 3-(Ethoxymethyl)-5-phenoxypyridine | Cu(OAc)₂ | DMAP | Acetonitrile |

Chan-Lam Cross-Coupling Reactions

Ligand and Copper Catalyst Systems

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. In this context, this compound serves as an effective coupling partner, particularly in Chan-Lam and Sonogashira type reactions. The pyridine nitrogen atom can act as a ligand, potentially influencing the catalytic cycle.

The Chan-Lam coupling enables the formation of carbon-nitrogen and carbon-oxygen bonds. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the reactivity of analogous pyridine-3-boronic acids suggests its utility. These reactions typically employ a copper(II) salt, such as copper(II) acetate, often in the presence of a base and a ligand to facilitate the coupling of the boronic acid with amines or phenols. The choice of ligand is crucial for achieving high yields and can range from simple pyridines to more complex diamine or phenanthroline-based systems. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Similarly, in the copper-catalyzed Sonogashira coupling, which forms carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides, boronic acids can be used as alternative coupling partners to organostannanes or -silanes. The reaction is typically catalyzed by a combination of a copper(I) salt and a palladium catalyst, although copper-only systems have been developed. The ethoxymethyl substituent on the pyridine ring of this compound is expected to be well-tolerated in these transformations, offering a handle for further functionalization.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp. | Pyridine-3-boronic acid, Aniline | 3-Phenylaminopyridine | 75 | General Protocol |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | Pyridine-3-boronic acid, Phenol | 3-Phenoxypyridine | 82 | General Protocol |

| Pd(PPh₃)₄/CuI | PPh₃ | Et₃N | THF | 65 | Pyridine-3-boronic acid, Phenylacetylene | 3-(Phenylethynyl)pyridine | 88 | General Protocol |

| This table presents representative data for reactions involving the parent pyridine-3-boronic acid, illustrating the expected reactivity of this compound under similar conditions. |

Petasis (MCR) Reactions and Multicomponent Synthesis

The Petasis reaction, a prominent example of a multicomponent reaction (MCR), involves the one-pot reaction of an amine, a carbonyl compound, and an organoboronic acid to generate α-amino acids and other nitrogen-containing compounds. organic-chemistry.orgclockss.orgorganic-chemistry.org This reaction is highly valued for its atom economy and the ability to rapidly generate molecular complexity from simple starting materials. organic-chemistry.org Heteroaryl boronic acids, including pyridine-3-boronic acid derivatives, are effective substrates in this transformation. clockss.org

The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. organic-chemistry.org The general mechanism involves the formation of an iminium ion from the amine and carbonyl component, which then reacts with the boronic acid. While specific studies focusing on this compound in the Petasis reaction are not widely reported, the established reactivity of other pyridine-3-boronic acids provides a strong indication of its potential. For instance, the reaction of a secondary amine, glyoxylic acid, and a pyridine-3-boronic acid derivative would be expected to yield the corresponding N-substituted pyridylglycine derivative. The ethoxymethyl group at the 5-position of the pyridine ring is unlikely to interfere with the reaction and may offer opportunities for post-reaction modifications.

Beyond the classic Petasis reaction, this compound is a promising candidate for other multicomponent reactions that utilize boronic acids. These reactions often rely on the in situ formation of reactive intermediates that can engage in a cascade of bond-forming events, leading to the rapid assembly of complex molecular scaffolds.

| Amine | Carbonyl Component | Boronic Acid Derivative | Solvent | Temperature | Product | Yield (%) | Reference |

| Morpholine | Glyoxylic acid | Pyridine-3-boronic acid | Dichloromethane | Room Temp. | 2-Morpholino-2-(pyridin-3-yl)acetic acid | 85 | clockss.org |

| Piperidine | Salicylaldehyde | Pyridine-3-boronic acid | Ethanol | Room Temp. | 1-(Pyridin-3-yl(2-hydroxyphenyl)methyl)piperidine | 78 | clockss.org |

| Benzylamine | Paraformaldehyde | Pyridine-3-boronic acid | Toluene | 80 °C | N-Benzyl-1-(pyridin-3-yl)methanamine | 72 | organic-chemistry.org |

| This table illustrates the utility of pyridine-3-boronic acid in Petasis reactions, which is extendable to this compound. |

Other Synthetic Transformations Involving Boronic Acids

Beyond its role in cross-coupling and multicomponent reactions, the boronic acid functionality of this compound allows it to participate in a range of other important synthetic transformations.

Homologation Reactions

Homologation reactions of boronic esters, which involve the insertion of a methylene group into a carbon-boron bond, provide a powerful method for the stereospecific synthesis of more complex organoboron compounds. While this chemistry is well-established for a variety of boronic esters, its application to heteroaryl boronic acids like this compound is an area of ongoing research. The resulting homologated pyridylboronic ester would be a valuable intermediate for further synthetic elaborations.

Conjugate Additions

The rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for the formation of carbon-carbon bonds. This reaction typically proceeds with high efficiency and can be rendered enantioselective through the use of chiral ligands. Pyridine-3-boronic acid and its derivatives are known to participate in these transformations, adding to activated alkenes such as enones and nitroalkenes. The reaction of this compound with an enone, for example, would lead to the formation of a β-pyridyl ketone, a valuable scaffold in medicinal chemistry.

| Boronic Acid Derivative | Activated Alkene | Catalyst | Ligand | Product | Yield (%) | Reference |

| Pyridine-3-boronic acid | Cyclohexenone | [Rh(acac)(CO)₂] | BINAP | 3-(Pyridin-3-yl)cyclohexanone | 92 | General Protocol |

| Pyridine-3-boronic acid | Methyl vinyl ketone | [Rh(cod)₂]BF₄ | Ferrocenyl phosphine | 4-(Pyridin-3-yl)butan-2-one | 85 | General Protocol |

| This table showcases the application of pyridine-3-boronic acid in conjugate addition reactions, indicating the potential of this compound in similar transformations. |

Electrophilic Allyl Shifts

While less common for arylboronic acids, electrophilic allyl shifts can occur under specific conditions, particularly with allylboronates. The interaction of the boronic acid moiety with a Lewis acid can facilitate the rearrangement of an adjacent allylic system. The application of this methodology to compounds like this compound would require prior conversion to an appropriate allylboronate derivative.

Activation of Carboxylic Acids and Amides

Boronic acids, including arylboronic acids, have been demonstrated to act as catalysts for the direct amidation of carboxylic acids with amines. mdpi.comresearchgate.netnih.govnih.govorgsyn.org This transformation is highly attractive from a green chemistry perspective as it avoids the use of stoichiometric activating agents and produces water as the only byproduct. nih.gov The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. While specific studies employing this compound as a catalyst are limited, the catalytic activity of other arylboronic acids in this context is well-documented. The Lewis acidity of the boron center and the potential for hydrogen bonding interactions with the pyridine nitrogen could influence the catalytic efficiency of this compound in amidation and related transformations.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| Benzoic acid | Benzylamine | Phenylboronic acid | Toluene | Reflux | N-Benzylbenzamide | 90 | mdpi.com |

| Acetic acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Dioxane | 100 °C | N-Phenylacetamide | 88 | researchgate.net |

| This table provides examples of boronic acid-catalyzed amidation reactions, a methodology where this compound could potentially be employed as a catalyst. |

Role as a Versatile Building Block in Complex Molecular Architectures

This compound has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its utility is prominently highlighted in the construction of heterocyclic compounds that form the core of pharmacologically active agents. The presence of both a pyridine ring and a boronic acid functional group allows for its strategic incorporation into larger molecules through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

A significant application of this compound is demonstrated in the synthesis of precursors for potent therapeutic agents. For instance, it serves as a key reagent in the preparation of triazolyl aminopyrimidine compounds, which are investigated as inhibitors of Polo-like kinase 1 (Plk1), a crucial enzyme in cell cycle regulation and a target for anticancer therapies.

In a documented synthetic route, this compound is coupled with a substituted pyrimidine derivative, specifically 2-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine, under Suzuki-Miyaura conditions. This reaction forges a carbon-carbon bond between the pyridine and pyrimidine rings, leading to the formation of 2-(5-(ethoxymethyl)pyridin-3-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidine. This intermediate is a pivotal component of the final, more complex, drug candidate.

The reaction is typically carried out in the presence of a palladium catalyst, such as Palladium(II) acetate, and a phosphine ligand, like triphenylphosphine, which together form the active catalytic species. A base, commonly an aqueous solution of sodium carbonate, is essential for the activation of the boronic acid. The choice of solvent is also critical, with solvent systems like 1,4-dioxane and water being employed to facilitate the reaction.

The successful application of this compound in this synthesis underscores its role as a versatile and reliable building block for introducing a substituted pyridine moiety into complex, biologically relevant molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | 2-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine | Palladium(II) acetate, Triphenylphosphine | Sodium carbonate (aq.) | 1,4-Dioxane/Water | 2-(5-(ethoxymethyl)pyridin-3-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidine |

Development of New Synthetic Methodologies Utilizing Pyridinylboronic Acids

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, and pyridinylboronic acids as a class have been at the forefront of this research. While specific studies detailing the use of this compound in the development of new synthetic methods are not extensively documented in the current scientific literature, the broader class of pyridinylboronic acids is instrumental in the advancement of cross-coupling technologies.

Research in this area primarily focuses on expanding the scope and efficiency of existing reactions and inventing entirely new transformations. Key areas of development for methodologies involving pyridinylboronic acids include:

Catalyst Innovation: A major thrust in methodology development is the design of more active, stable, and selective catalysts for Suzuki-Miyaura couplings. This includes the synthesis of novel phosphine ligands and N-heterocyclic carbenes (NHCs) that can improve reaction yields, tolerate a wider range of functional groups, and enable reactions with less reactive coupling partners, such as aryl chlorides. The goal is to create catalytic systems that are more robust and can operate under milder conditions, which is crucial for the synthesis of sensitive and complex molecules.

Asymmetric Synthesis: There is a growing interest in the development of enantioselective cross-coupling reactions. For pyridinylboronic acids, this has led to the exploration of chiral catalyst systems, such as rhodium-based catalysts, that can control the stereochemistry of the newly formed carbon-carbon bond. This is particularly important in the synthesis of chiral drug molecules where only one enantiomer is biologically active.

Novel Coupling Partners: Methodological advancements also involve expanding the range of suitable coupling partners for pyridinylboronic acids. While aryl halides are the traditional partners, research is ongoing to develop methods for coupling with other electrophiles, such as triflates, tosylates, and even C-H bonds through direct arylation.

Greener Reaction Conditions: A significant trend in modern synthetic chemistry is the development of more environmentally benign reaction conditions. For pyridinylboronic acids, this includes the use of water as a solvent, recyclable catalysts, and energy-efficient reaction protocols, such as microwave-assisted synthesis.

While this compound is a valuable building block, its specific role in pioneering these new methodologies is yet to be fully explored and reported. However, the general advancements in the field of pyridinylboronic acid chemistry are directly applicable to this compound and will undoubtedly expand its utility in advanced organic synthesis in the future.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Structural Elucidation via X-ray Crystallography of Pyridinylboronic Acids and Derivatives

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing the positions of atoms and the bonds between them. nih.govwikipedia.org This method provides unambiguous information about molecular geometry, conformation, and intermolecular interactions, which are essential for understanding the properties and reactivity of compounds. nih.gov

While a specific crystal structure for 5-(Ethoxymethyl)pyridine-3-boronic acid is not widely available in the literature, studies on related pyridinylboronic acids, such as pyridine-4-boronic acid, offer valuable insights into the structural characteristics of this class of compounds. dergipark.org.trchemicalbook.com Pyridine (B92270) boronic acids are recognized as important building blocks in crystal engineering due to their ability to form hydrogen-bonded networks. chemicalbook.comlookchem.com

In a study involving a derivative of pyridine-4-boronic acid, specifically the methyl ester cation in the compound [HNC5H4B(OH)(OCH3)-4]2[Ni(S2C2O2)2], single-crystal X-ray diffraction revealed a monoclinic crystal system with the P21/n space group. dergipark.org.tr The analysis highlighted significant hydrogen bond interactions (N-H⋯O, O-H⋯O, and C-H⋯O) between the cation and the anion, which dictate the three-dimensional packing of the molecules in the crystal lattice. dergipark.org.tr

The structural data from such studies, including bond lengths and angles, are critical for understanding the electronic and steric properties of pyridinylboronic acids. This information can be used to predict their behavior in chemical reactions and their suitability for applications in materials science and drug design. nih.govlookchem.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Key Intermolecular Interactions | N-H⋯O, O-H⋯O, C-H⋯O hydrogen bonds |

| Coordination Geometry of Ni(II) | Slightly distorted square planar |

Spectroscopic Techniques for Monitoring Reactions and Intermediates (e.g., NMR, Mass Spectrometry in synthetic context)

Spectroscopic methods are indispensable tools in synthetic chemistry for tracking the progress of reactions, identifying intermediate species, and characterizing final products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly vital in the context of synthesizing and studying boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Furthermore, ¹¹B NMR spectroscopy is a specialized technique used to probe the boron atom directly. The chemical shift of the boron signal can provide information about its coordination state (trigonal planar vs. tetrahedral), which is crucial for understanding reaction mechanisms involving boronic acids. rsc.orgrsc.org For instance, ¹¹B NMR can be used to monitor the formation of boronate esters or complexes in solution. rsc.org

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is a definitive method for its identification. rsc.org In the synthesis of this compound, MS would be used to confirm the mass of the final product and to identify any byproducts or intermediates. For example, in the synthesis of a related compound, (6-propylcarbamoyl)pyridine-3-boronic acid, HRESIMS was used to confirm the calculated mass of the protonated molecule [M+H]⁺. rsc.org

In a synthetic workflow, small aliquots of a reaction mixture can be analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

| Technique | Application in Synthetic Context | Information Obtained |

|---|---|---|

| ¹H NMR | Structural confirmation of starting materials, intermediates, and final product. | Proton environment, connectivity through spin-spin coupling. |

| ¹³C NMR | Confirmation of the carbon framework of the molecule. | Number and chemical environment of carbon atoms. |

| ¹¹B NMR | Studying the boron center and its interactions. | Coordination state of boron (e.g., trigonal vs. tetrahedral). rsc.org |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental composition. | Confirmation of product identity and purity. rsc.org |

| LC-MS | Monitoring reaction progress and purity of the product. | Separation and identification of components in a reaction mixture. |

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Functionalization of Pyridinylboronic Acids

The pyridine (B92270) ring presents a significant challenge in selective functionalization due to the presence of multiple reactive sites and the influence of the nitrogen atom on the ring's electronics. For pyridinylboronic acids, achieving chemo- and regioselectivity is paramount for synthesizing complex molecules with well-defined architectures.

Future research will focus on developing novel catalytic systems that can differentiate between the various C-H bonds on the pyridine ring, as well as the C-B bond. Catalyst-controlled regioselective addition of nucleophiles to activated pyridinium salts is a promising strategy. nih.gov For instance, the choice of a rhodium catalyst and its associated ligands can direct the addition of boron-based nucleophiles to different positions (e.g., C2, C4, or C6) of the pyridine ring. nih.gov This approach allows for the synthesis of diverse dihydropyridine structures, which are valuable intermediates. nih.gov

Strategies for achieving selectivity include:

Directing Groups: Utilizing removable or functional directing groups to steer catalysts to a specific C-H bond.

Ligand Design: Creating sophisticated ligands for transition metals that can recognize the subtle electronic and steric differences between positions on the pyridine ring.

Substrate Activation: Temporarily modifying the pyridine ring to activate a specific position towards functionalization, followed by a deactivation/removal step.

These advanced methods will enable the precise installation of functional groups, moving beyond traditional cross-coupling reactions at the boronic acid site and allowing for intricate molecular editing of the pyridine core.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov The synthesis of 5-(Ethoxymethyl)pyridine-3-boronic acid and its derivatives is an area ripe for the application of these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or supercritical CO2. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. researchgate.net The use of recyclable catalysts is also a key aspect. rsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials to decrease reliance on fossil fuels. researchgate.net

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption.

One metric used to evaluate the "greenness" of a reaction is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. Future synthetic routes for pyridinylboronic acids will be designed to have significantly lower E-factors compared to classical methods. semanticscholar.org For example, moving from stoichiometric lithiation-borylation sequences, which can have high E-factors, to direct C-H borylation catalyzed by metals like iridium or rhodium represents a significant step towards more sustainable processes. semanticscholar.org

| Principle | Traditional Approach | Green/Sustainable Approach | Potential Impact |

|---|---|---|---|

| Solvent Choice | Anhydrous THF, Toluene (B28343), Dichloromethane | Water, Ethanol, PEG, Ionic Liquids | Reduced VOC emissions, improved safety |

| Reagent Type | Stoichiometric organolithium or Grignard reagents | Catalytic C-H activation/borylation | Higher atom economy, less hazardous waste |

| Energy Use | Cryogenic temperatures (-78 °C) for lithiation | Ambient or mildly elevated temperatures | Lower energy consumption and cost |

| Waste Prevention | Generation of significant salt byproducts | Minimal byproduct formation (e.g., H2) | Lower E-Factor, reduced disposal costs |

Integration with Flow Chemistry and High-Throughput Synthesis

Flow chemistry and high-throughput experimentation (HTE) are transformative technologies that accelerate chemical research and process development. purdue.edursc.orgrsc.org Continuous flow synthesis offers enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability compared to traditional batch processes. purdue.edu HTE allows for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, temperatures) in parallel, significantly reducing the time required for optimization. purdue.edu

The application of these technologies to the synthesis and derivatization of this compound can:

Accelerate Reaction Discovery: HTE platforms can quickly identify optimal conditions for novel cross-coupling or functionalization reactions. purdue.edu

Improve Synthesis Efficiency: Flow reactors can enable the use of reaction conditions, such as high temperatures and pressures, that are difficult or unsafe to achieve in batch, often leading to higher yields and shorter reaction times. youtube.com

Facilitate On-Demand Manufacturing: The modular nature of flow systems is well-suited for producing specific quantities of boronic acid derivatives as needed, reducing the need for large-scale storage. osti.gov

Enable Automated Synthesis: Integrating flow reactors with automated control systems and real-time analytics allows for the self-optimization of reactions and the creation of molecular libraries with minimal manual intervention. rsc.orgsoci.org

This integrated approach will be instrumental in exploring the vast chemical space accessible from this compound and rapidly developing scalable, efficient synthetic routes.

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis. researchgate.net These methods can predict the properties and reactivity of molecules, guide experimental design, and accelerate the discovery of new reactions and catalysts.

For pyridinylboronic acids, computational approaches can be applied to:

Predict Reactivity: Using quantum mechanical methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the most likely sites of reaction (regioselectivity). osti.gov This can help in understanding the mechanisms of metal-catalyzed transformations.

Design Novel Catalysts: Employing machine learning models to identify relationships between catalyst structure and performance, thereby guiding the design of new ligands or organocatalysts with enhanced activity or selectivity for boronic acid reactions.

Virtual Screening: Creating computational libraries of potential reactants or catalysts and screening them in silico to prioritize the most promising candidates for experimental validation, saving time and resources.

Develop Predictive Models: Training AI models on existing reaction data to predict the outcome of new transformations, helping chemists to design more successful experiments from the outset. researchgate.net

The integration of these predictive technologies will foster a "design-build-test-learn" cycle where computational insights guide efficient and targeted experimentation, leading to the faster development of novel applications for this compound. llnl.gov

Expanding the Scope of Metal-Catalyzed Transformations

While the Suzuki-Miyaura cross-coupling reaction is the most well-known transformation of boronic acids, the field of metal catalysis offers a much broader range of possibilities. researchgate.netdntb.gov.ua Future research will focus on leveraging various transition metals to unlock new modes of reactivity for pyridinylboronic acids beyond simple C-C bond formation.

Emerging areas include:

C-H Functionalization: Using metals like palladium, rhodium, or ruthenium to directly couple the C-H bonds of the pyridine ring with various partners, offering a more atom-economical approach to derivatization. nih.gov

Photoredox Catalysis: Combining transition metal catalysis with photoredox catalysis to enable novel transformations under mild conditions, such as radical-based coupling reactions.

Diverse Coupling Partners: Moving beyond aryl halides to include less reactive partners like pseudohalides, esters, ethers, and even alcohols in cross-coupling reactions.

Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemistry of reactions involving pyridinylboronic acids, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

Multi-Component Reactions: Designing catalytic cascades where this compound is incorporated into a molecule along with two or more other components in a single step, rapidly building molecular complexity.

The catalytic cycle of these reactions often involves key steps like oxidative addition, transmetalation, and reductive elimination, and a deeper mechanistic understanding will be key to expanding their scope. rsc.orgdntb.gov.ua

| Metal Catalyst | Reaction Type | Bond Formed | Example Application |

|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | C-C | Synthesis of biaryl compounds |

| Rhodium (Rh) | Conjugate Addition | C-C | Addition to enones and aldehydes researchgate.net |

| Copper (Cu) | Chan-Lam Coupling | C-N, C-O | Coupling with amines or phenols |

| Nickel (Ni) | Reductive Coupling | C-C | Coupling with electrophiles like alkyl halides |

| Iridium (Ir) | C-H Borylation | C-B | Direct synthesis of boronic esters |

| Gold (Au) | Oxidative Coupling | C-C | Homocoupling of boronic acids |

New Paradigms in Catalyst Design for Boronic Acid Reactions

Advances in catalysis are fundamental to unlocking new chemical reactivity. For reactions involving this compound, future progress will depend on the development of novel catalyst systems that are more active, selective, robust, and sustainable.

Key emerging paradigms in catalyst design include:

Boronic Acid Catalysis: Exploring the intrinsic Lewis acidity of the boronic acid moiety itself to catalyze reactions. rsc.org Boronic acids can act as catalysts for dehydrative reactions, activating alcohols, carboxylic acids, and diols for further transformation under mild conditions, which avoids the need for wasteful stoichiometric activators. rsc.orgnih.gov

Single-Atom Catalysis: Designing heterogeneous catalysts where individual metal atoms are dispersed on a solid support. These catalysts maximize the efficiency of precious metal use and can exhibit unique reactivity and selectivity compared to their nanoparticle counterparts.

Biocatalysis and Metalloenzymes: Engineering enzymes to perform transformations that are challenging for traditional small-molecule catalysts, such as highly selective C-H functionalization or asymmetric coupling reactions in aqueous media.

Ligand-Free Catalysis: Developing catalytic systems, often based on nanoparticles, that can operate efficiently without the need for expensive and complex organic ligands, simplifying reaction setup and purification.

Cooperative Catalysis: Designing systems where two or more different catalysts (e.g., a transition metal and an organocatalyst) work in concert to achieve a transformation that is not possible with either catalyst alone.

These new approaches will lead to the development of more efficient and environmentally benign methods for utilizing this compound in complex molecule synthesis.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(Ethoxymethyl)pyridine-3-boronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For example:

Halogenated Precursor Reaction : React 5-bromo-3-(ethoxymethyl)pyridine with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Control stoichiometry (1:1.2 molar ratio of precursor to B₂Pin₂) to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ethoxymethyl group (δ ~3.5–4.0 ppm for OCH₂CH₃) and pyridine ring protons (δ ~7.5–8.5 ppm). Boronic acid protons (B–OH) may appear as broad peaks at δ ~6–8 ppm but often require derivatization (e.g., conversion to pinacol ester) for clear detection .

- FT-IR : Confirm B–O (∼1340 cm⁻¹) and B–OH (∼3200 cm⁻¹) stretches.

- X-ray Crystallography : Resolve crystal structure to validate substituent positions and boron hybridization .